![molecular formula C19H24N2O2S B4720501 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide
Descripción general
Descripción
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
Mecanismo De Acción
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide binds to the ATP-binding site of SYK and inhibits its kinase activity. This leads to decreased phosphorylation of downstream signaling molecules, such as BTK, PLCγ2, and AKT, which are involved in B-cell receptor signaling. Inhibition of these signaling pathways results in decreased proliferation and survival of B-cells, leading to potential therapeutic benefits in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been shown to inhibit B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for SYK, its ability to inhibit downstream signaling pathways, and its potential to enhance the activity of other targeted therapies. However, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
For the development of 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide and other SYK inhibitors include the combination with other targeted therapies and the development of more potent and selective agents with improved pharmacokinetic properties and solubility.
Aplicaciones Científicas De Investigación
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide inhibits SYK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
Propiedades
IUPAC Name |
4-methyl-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-5-11-19(12-6-16)24(22,23)20-15-17-7-9-18(10-8-17)21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZYEAQHBIBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.